5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one is a naturally occurring compound found in certain plants It belongs to the class of benzoxazinoids, which are known for their role in plant defense mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: Reduction of the benzoxazinone ring can lead to the formation of hydroxybenzoxazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzoxazines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets and pathways. In plants, it acts as a defense compound by inhibiting the growth of pathogens and pests. The compound may exert its effects through the generation of reactive oxygen species, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the hydroxyl group at the 5-position.
6-Methoxy-2H-1,4-benzoxazin-3(4H)-one: Contains a methoxy group at the 6-position.
7-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Hydroxyl group at the 7-position instead of the 5-position.
Uniqueness
5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly referred to as DIBOA, is a naturally occurring compound found in various plant species, particularly in maize. This compound has garnered significant attention due to its diverse biological activities, including its roles in plant defense mechanisms and potential therapeutic applications in medicine. This article explores the biological activity of DIBOA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
1. Chemical Structure and Properties
This compound is characterized by a benzoxazinone structure, which consists of a fused benzene and oxazine ring. This structural motif is crucial for its biological activities. The compound can exist in different tautomeric forms, which may influence its reactivity and interactions with biological targets.
2.1 Plant Defense Mechanisms
DIBOA plays a vital role in the defense of maize against herbivores and pathogens. It is involved in the synthesis of hydroxamic acids that deter lepidopteran pests such as the European corn borer. These compounds exhibit insecticidal properties that enhance the plant's resistance to pest attacks .
Table 1: Biological Activities of DIBOA
2.2 Medicinal Properties
Research has indicated that DIBOA derivatives exhibit various pharmacological activities:
- Anticancer Activity : Some studies report that benzoxazinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially providing therapeutic benefits in conditions characterized by inflammation .
- Beta-Adrenergic Agonism : Novel derivatives of DIBOA have been developed as beta(2)-agonists, demonstrating significant activity in reversing bronchoconstriction in vivo, indicating potential applications in treating respiratory conditions such as asthma .
The mechanisms through which DIBOA exerts its biological effects are diverse:
- Inhibition of Enzymatic Activity : DIBOA and its derivatives can inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with Receptors : The beta(2)-agonist derivatives interact with beta-adrenoceptors, leading to physiological responses such as bronchodilation .
4. Case Studies and Research Findings
Several studies have investigated the biological activity of DIBOA and its derivatives:
- Insect Resistance Study : A study demonstrated that maize plants expressing higher levels of DIBOA exhibited reduced damage from European corn borer larvae compared to control plants .
- Anticancer Screening : In vitro assays showed that certain benzoxazinone derivatives inhibited the growth of various cancer cell lines with IC50 values indicating potent activity .
- Beta-Adrenergic Activity : Compound 6m derived from DIBOA was identified as a potent beta(2)-agonist, effectively reversing induced bronchoconstriction in guinea pigs over an extended period .
5.
This compound is a compound of significant biological interest due to its multifaceted roles in plant defense and potential therapeutic applications. Its diverse activities ranging from insect deterrence to anticancer properties highlight its importance in both ecological and medicinal contexts. Continued research into this compound could lead to the development of new agricultural practices and therapeutic agents.
Properties
IUPAC Name |
5-hydroxy-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBZJDZYVVGTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672036 | |
Record name | 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177210-33-2 | |
Record name | 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 177210-33-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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